N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-15-9-6-14(7-10-15)12-24-18-22-21-17(25-18)20-16(23)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBJPOZZVFWPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 2-amino-1,3,4-thiadiazole.
Introduction of the Fluorobenzyl Group: The 2-amino-1,3,4-thiadiazole is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the fluorobenzyl group, forming 5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole.
Formation of the Final Compound: The intermediate 5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole is then reacted with 3-phenylpropanoyl chloride in the presence of a base, such as triethylamine, to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole , including this compound, exhibit significant antimicrobial properties against various microorganisms:
Bacterial Activity
- Gram-positive bacteria : The compound shows promising activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL.
- Gram-negative bacteria : It also demonstrates moderate activity against Escherichia coli and Pseudomonas aeruginosa.
Fungal Activity
The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : The thiadiazole ring may inhibit enzymes critical for bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted in vitro demonstrated the effectiveness of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide against resistant strains of bacteria. The results indicated that the compound could serve as a lead candidate for developing new antibiotics.
-
Mechanistic Insights :
- Research exploring the compound's interaction with bacterial enzymes revealed that it effectively inhibited key processes involved in cell wall synthesis. This was corroborated by assays measuring enzyme activity before and after treatment with the compound.
-
Structure-Activity Relationship (SAR) :
- A comprehensive SAR analysis indicated that modifications to the thiadiazole ring and substituents on the benzyl group significantly impacted antimicrobial potency. This highlights the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: It may interfere with signaling pathways that regulate cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzylthio Group
The benzylthio group at position 5 of the thiadiazole ring is a critical determinant of physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogenation: Fluorine (5d) and chlorine (5e, 5j) substituents improve yields and melting points compared to non-halogenated benzyl groups (5c, 5h), likely due to enhanced crystal packing and stability .
- Electronic Effects : The electron-withdrawing nature of fluorine may increase metabolic stability compared to electron-donating groups like methoxy (e.g., ) .
Variations in the Amide Side Chain
The amide/propanamide group at position 2 modulates solubility and bioactivity:
Key Observations :
- Prolonged Chains : The 3-phenylpropanamide chain in the target compound may enhance hydrophobic interactions in biological systems compared to shorter acetamide chains (e.g., 5d) .
- Bioactivity Trends : Thiophene- and furan-containing analogs () demonstrate antimicrobial and anticancer activities, suggesting that aromatic side chains are critical for target engagement .
Biological Activity
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.
1. Synthesis
The synthesis of this compound involves several chemical reactions:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the reaction of thiosemicarbazide derivatives with carboxylic acids under acidic or basic conditions.
- Introduction of the Fluorobenzyl Group : This is achieved via nucleophilic substitution reactions involving fluorobenzyl halides and thiadiazole intermediates.
- Coupling to Form Benzamide Moiety : The final step involves coupling the benzamide moiety with the thiadiazole intermediate using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, influencing signaling pathways that regulate cellular responses.
- Gene Expression Modulation : The compound may alter the expression of genes associated with inflammation and cell proliferation .
3.1 Antimicrobial Activity
Recent studies have shown that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For example:
- Inhibition of Bacterial Growth : Thiadiazole derivatives have demonstrated activity against various bacterial strains, including resistant strains. This is particularly relevant for developing new antibiotics .
3.2 Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties:
- Inhibition of Edema : In animal models, compounds with similar structures have shown a reduction in inflammation markers and edema formation .
4. Case Studies
Several studies have explored the biological activities of thiadiazole derivatives similar to this compound:
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities. Its ability to inhibit enzymes and modulate receptor activity suggests potential applications in treating infections and inflammatory diseases. Continued investigation into its pharmacological properties and mechanisms will be crucial for developing therapeutic agents based on this compound.
Q & A
Q. What are the optimal synthetic routes for N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves thioether formation between a fluorobenzyl thiol group and a thiadiazole precursor. Key steps include:
- Thiadiazole core construction : Reacting carboxylic acid derivatives (e.g., 3-phenylpropanoic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .
- Thiolation : Introducing the 4-fluorobenzylthio group via nucleophilic substitution. For example, reacting a thiadiazol-2-amine intermediate with 4-fluorobenzyl bromide in acetone using anhydrous K₂CO₃ as a base (reflux, 3 hours) .
- Purification : Adjusting pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water (2:1) or ethanol .
- Yield Optimization : Higher yields (>70%) are achieved with excess POCl₃ (3 mol equivalents) and controlled pH during precipitation.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for fluorobenzyl (δ 4.3–4.5 ppm for SCH₂; δ 115–165 ppm for aromatic carbons), thiadiazole protons (δ 7.5–8.2 ppm), and phenylpropanamide sidechain (δ 2.8–3.2 ppm for CH₂) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-S bonds (~670 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the bioactivity of this compound against specific targets (e.g., kinases, antimicrobial proteins)?
- Methodological Answer :
- Target Selection : Prioritize targets with structural data (e.g., PDB IDs for EGFR kinase or bacterial dihydrofolate reductase) .
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G**) to calculate partial charges and minimize energy .
- Docking Protocol : Use AutoDock Vina with a grid box covering the active site (20 ų). Validate with known inhibitors (e.g., erlotinib for EGFR) .
- Analysis : Compare binding energies (ΔG ≤ -8.0 kcal/mol suggests strong affinity) and hydrogen-bond interactions (e.g., fluorobenzyl-thiadiazole with catalytic lysine residues) .
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorophenyl substituents) impact physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : Measure LogP values (shake-flask method) to compare fluorobenzyl (LogP ~2.8) vs. chlorophenyl (LogP ~3.1) derivatives. Higher lipophilicity enhances membrane permeability but may reduce solubility .
- Bioactivity Trends : Replace 4-fluorobenzyl with 4-chlorobenzyl and test against Staphylococcus aureus. Chlorine’s electronegativity increases antibacterial MIC values (e.g., from 8 μg/mL to 4 μg/mL) due to enhanced halogen bonding .
- Thermal Stability : Use DSC to show fluorinated derivatives have higher melting points (~210°C) than chlorinated analogs (~195°C) due to stronger C-F dipole interactions .
Q. What strategies resolve contradictions in biological activity data across different derivatives (e.g., inconsistent cytotoxicity results)?
- Methodological Answer :
- Dose-Response Validation : Re-test compounds with divergent results using standardized MTT assays (24–72 hours incubation, triplicate runs) .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify derivatives with rapid clearance (e.g., >50% degradation in 30 minutes) that may show false-negative cytotoxicity .
- Solubility Correction : Use co-solvents (e.g., 5% DMSO/PBS) to ensure uniform dissolution. Poor solubility (e.g., <10 μM in aqueous buffer) can artifactually reduce activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
